N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]quinoline-8-sulfonamide
Description
N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]quinoline-8-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c21-16-8-6-14(7-9-16)13-24-12-10-17(20(24)25)23-28(26,27)18-5-1-3-15-4-2-11-22-19(15)18/h1-9,11,17,23H,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGAPUVZTATHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]quinoline-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline ring, the introduction of the sulfonamide group, and the attachment of the 4-fluorophenylmethyl and 2-oxopyrrolidin-3-yl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]quinoline-8-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the quinoline ring or the sulfonamide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonamide group can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]quinoline-8-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of key biological processes. For example, it may inhibit DNA synthesis or interfere with cell signaling pathways, ultimately leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a quinoline core structure.
Quinoline-2-carboxylic acid: A compound with antimicrobial properties.
Quinolinyl-pyrazoles: Compounds with potential anticancer activity.
Uniqueness
N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]quinoline-8-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
